molecular formula C19H15Cl2NO4 B245979 5-(2,3-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-2-furamide

5-(2,3-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-2-furamide

Cat. No. B245979
M. Wt: 392.2 g/mol
InChI Key: HQVMFBRZSSRWNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-2-furamide, also known as DOC, is a synthetic hallucinogenic drug that belongs to the phenethylamine and amphetamine chemical classes. It was first synthesized in 1970 by Alexander Shulgin, a renowned chemist and pharmacologist. DOC has gained popularity in recent years due to its potent effects and long-lasting duration of action. In

Mechanism of Action

5-(2,3-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-2-furamide acts as a partial agonist at the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways. This results in the modulation of neurotransmitter release and the activation of downstream effector proteins. The exact mechanism of action of 5-(2,3-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-2-furamide is not fully understood, but it is thought to involve the modulation of glutamatergic and dopaminergic neurotransmission.
Biochemical and Physiological Effects
5-(2,3-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-2-furamide has been found to induce a range of biochemical and physiological effects in animal and human studies. These effects include altered perception, thought, and mood, as well as changes in heart rate, blood pressure, and body temperature. 5-(2,3-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-2-furamide has also been shown to increase the release of dopamine and other neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

5-(2,3-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-2-furamide has several advantages for use in lab experiments. It has a long duration of action, which allows for prolonged observation of its effects. It also has a high potency, which allows for the use of lower doses. However, 5-(2,3-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-2-furamide has several limitations, including its potential for inducing adverse effects such as anxiety, paranoia, and psychosis. It also has a narrow therapeutic index, which means that the difference between a therapeutic and toxic dose is small.

Future Directions

There are several future directions for research on 5-(2,3-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-2-furamide. One area of interest is the development of new analogs with improved safety and efficacy profiles. Another area of interest is the investigation of the long-term effects of 5-(2,3-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-2-furamide on the brain and behavior. Additionally, the use of 5-(2,3-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-2-furamide in combination with other drugs or therapies for the treatment of psychiatric disorders such as depression and anxiety is an area of active research.

Synthesis Methods

5-(2,3-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-2-furamide is synthesized from 2,3-dichlorophenylacetonitrile and 2,5-dimethoxyphenethylamine through a series of chemical reactions. The first step involves the reduction of 2,3-dichlorophenylacetonitrile to 2,3-dichlorophenylacetamide using lithium aluminum hydride. The second step involves the reaction of 2,3-dichlorophenylacetamide with 2,5-dimethoxyphenethylamine in the presence of trifluoroacetic acid to form 5-(2,3-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-2-furamide.

Scientific Research Applications

5-(2,3-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-2-furamide has been used in scientific research to study its effects on the central nervous system. It has been found to have a high affinity for the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, cognition, perception, and other physiological processes. Studies have shown that 5-(2,3-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-2-furamide can induce psychedelic effects such as altered perception, thought, and mood.

properties

Molecular Formula

C19H15Cl2NO4

Molecular Weight

392.2 g/mol

IUPAC Name

5-(2,3-dichlorophenyl)-N-(2,5-dimethoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C19H15Cl2NO4/c1-24-11-6-7-16(25-2)14(10-11)22-19(23)17-9-8-15(26-17)12-4-3-5-13(20)18(12)21/h3-10H,1-2H3,(H,22,23)

InChI Key

HQVMFBRZSSRWNG-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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